Ethyl 3-chloro-4-oxoazetidine-2-carboxylate
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Overview
Description
Ethyl 3-chloro-4-oxoazetidine-2-carboxylate is a heterocyclic compound that contains a four-membered azetidine ring. This compound is of significant interest in organic chemistry due to its potential applications in the synthesis of various pharmaceuticals and biologically active molecules. The presence of the chloro and oxo groups in the azetidine ring makes it a versatile intermediate for further chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-chloro-4-oxoazetidine-2-carboxylate typically involves the cyclization of suitable precursors. One common method is the reaction of ethyl 3-chloroacetoacetate with an appropriate amine under acidic conditions to form the azetidine ring. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as hydrochloric acid or sulfuric acid to facilitate the cyclization process.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters such as temperature, pressure, and flow rates, leading to higher yields and purity of the final product. The use of automated systems also reduces the need for extensive manual intervention, making the process more efficient and cost-effective.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-chloro-4-oxoazetidine-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The oxo group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The compound can undergo oxidation to form more complex structures, often using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Substitution: Nucleophiles (amines, thiols, alkoxides), solvents (ethanol, methanol), catalysts (hydrochloric acid, sulfuric acid).
Reduction: Reducing agents (sodium borohydride, lithium aluminum hydride), solvents (tetrahydrofuran, diethyl ether).
Oxidation: Oxidizing agents (potassium permanganate, chromium trioxide), solvents (acetone, dichloromethane).
Major Products Formed
Substitution: Formation of substituted azetidine derivatives.
Reduction: Formation of hydroxylated azetidine derivatives.
Oxidation: Formation of oxidized azetidine derivatives with additional functional groups.
Scientific Research Applications
Ethyl 3-chloro-4-oxoazetidine-2-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its role in the development of new drugs, particularly antibiotics and antiviral agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Ethyl 3-chloro-4-oxoazetidine-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s reactivity is primarily due to the presence of the chloro and oxo groups, which can participate in various chemical reactions. These reactions often involve the formation of covalent bonds with target molecules, leading to changes in their structure and function. The exact molecular targets and pathways depend on the specific application and the nature of the compounds being synthesized.
Comparison with Similar Compounds
Ethyl 3-chloro-4-oxoazetidine-2-carboxylate can be compared with other similar compounds such as:
This compound: Similar structure but with different substituents, leading to variations in reactivity and applications.
This compound: Another azetidine derivative with distinct functional groups, offering unique chemical properties.
This compound: A related compound with modifications in the azetidine ring, resulting in different biological activities.
The uniqueness of this compound lies in its specific combination of functional groups, which provides a versatile platform for various chemical transformations and applications.
Properties
Molecular Formula |
C6H8ClNO3 |
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Molecular Weight |
177.58 g/mol |
IUPAC Name |
ethyl 3-chloro-4-oxoazetidine-2-carboxylate |
InChI |
InChI=1S/C6H8ClNO3/c1-2-11-6(10)4-3(7)5(9)8-4/h3-4H,2H2,1H3,(H,8,9) |
InChI Key |
DLFNXGFBSKRNOZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1C(C(=O)N1)Cl |
Origin of Product |
United States |
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